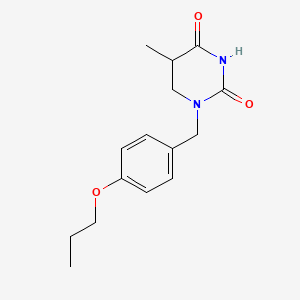

N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil

Description

N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil (CAS: 62554-12-5) is a dihydropyrimidine derivative with structural modifications at the N1 and C5 positions of the pyrimidine ring. The compound features a 5-methyl group and a 4-propoxybenzyl substituent at the N1 position, distinguishing it from simpler dihydrouracils like dihydrothymine (5-methyl-5,6-dihydrouracil) .

Properties

CAS No. |

62554-12-5 |

|---|---|

Molecular Formula |

C15H20N2O3 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

5-methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C15H20N2O3/c1-3-8-20-13-6-4-12(5-7-13)10-17-9-11(2)14(18)16-15(17)19/h4-7,11H,3,8-10H2,1-2H3,(H,16,18,19) |

InChI Key |

FUOJSAGKFGAMRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CN2CC(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Uracil or 5-methyluracil as the core pyrimidine scaffold.

- 4-Propoxybenzyl bromide or related alkylating agents for N-alkylation.

- Catalysts and reducing agents for selective hydrogenation.

N-Alkylation of Uracil Derivatives

A common approach involves the N-alkylation of 5-methyluracil with 4-propoxybenzyl bromide under basic conditions. For example, potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF) is used to deprotonate the uracil nitrogen, facilitating nucleophilic substitution with the benzyl bromide derivative.

| Parameter | Condition |

|---|---|

| Base | K2CO3 (1.5-2 eq) |

| Solvent | Anhydrous DMF |

| Temperature | Room temperature to 50 °C |

| Reaction time | 12-24 hours |

| Workup | Extraction with ethyl acetate, washing, drying, and chromatography |

This step yields N-(4-propoxybenzyl)-5-methyluracil intermediates with high purity (up to 90% yield reported in analogous systems).

Alternative Reduction via Hydride Reagents

Hydride reagents such as L-Selectride have been used to reduce bis-protected 5-fluorouracil derivatives to dihydrouracil analogs with good selectivity and yields (~70%). This method involves:

- Cooling the reaction mixture to −78 °C.

- Addition of L-Selectride in THF.

- Quenching with saturated ammonium chloride solution.

- Extraction and purification by chromatography.

This approach avoids some issues related to catalytic hydrogenation, such as catalyst poisoning and side reactions.

Oxidative and Acid-Catalyzed Methods

Some literature reports the use of acidic conditions (e.g., formic acid, methanesulfonic acid) or oxidants (e.g., m-chloroperbenzoic acid) to facilitate ring modifications or to prepare dihydrouracil analogs from substituted pyrimidinones. However, these methods often require harsh conditions and may lead to lower yields or decomposition.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation + Catalytic Hydrogenation | 5-Methyluracil + 4-Propoxybenzyl bromide | K2CO3, Pd/C, H2 | DMF, RT; Ethanol, 0-25 °C, 1-3 atm H2 | 60-85 | Requires careful control to avoid side reactions |

| Hydride Reduction (L-Selectride) | Bis-protected 5-fluorouracil derivatives | L-Selectride, THF | −78 °C, 90 min | ~70 | High selectivity, avoids catalyst issues |

| Acid-Catalyzed Ring Modification | 6-Aryl-5,6-dihydropyrimidinones | Formic acid, MsOH, mCPBA | Reflux, 24 h | 30-40 | Lower yield, harsher conditions |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives.

Reduction: Formation of reduced analogs.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H17N2O3

Molecular Weight : Approximately 255.30 g/mol

CAS Number : 62554-12-5

IUPAC Name : 5-methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione

The structure of N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil features a dihydropyrimidine core which is crucial for its biological activity. The presence of the propoxy group enhances its solubility and interaction with biological targets.

Anticancer Activity

Numerous studies have indicated that dihydropyrimidine derivatives exhibit significant anticancer properties. For instance, Udayakumar et al. demonstrated that novel dihydrouracil derivatives showed notable activity against A431 cancer cell lines. The structural modifications to the dihydropyrimidine framework can enhance anticancer efficacy.

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives

Antiviral Activity

Dihydropyrimidines have also been studied for their antiviral properties. Certain derivatives have shown promising results against HIV-1 integrase at nanomolar concentrations, indicating their potential as antiviral agents. This suggests that modifications in the molecular structure can lead to enhanced antiviral efficacy.

Neuroprotective Effects

Research indicates that compounds similar to this compound may enhance sleep quality and exhibit neuroprotective effects. Some studies suggest that specific dihydropyrimidine derivatives can increase slow-wave sleep and reduce awakenings after sleep onset. The mechanism likely involves modulation of enzymatic pathways related to pyrimidine metabolism.

Study on Anticancer Activity

A comprehensive study involving various dihydrouracil derivatives tested against different cancer cell lines highlighted that structural modifications significantly impacted anticancer activity. This research underscores the importance of chemical structure in developing effective anticancer agents.

Neuroprotective Study

In a clinical trial focused on sleep disorders, patients administered a specific dihydropyrimidine derivative reported improvements in sleep quality and reductions in insomnia symptoms. This study illustrates the potential therapeutic applications of this compound in treating neuropsychiatric conditions.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-propoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include modulation of biochemical processes, inhibition of specific enzymes, or binding to receptor sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Impact on Enzymatic Hydrolysis :

- The 4-propoxybenzyl group in this compound may sterically hinder enzymatic hydrolysis compared to simpler dihydrouracils like 6-phenyldihydrouracil, which is efficiently processed by Arthrobacter aurescens hydantoinase .

- In contrast, 5-methyl-5,6-dihydrouracil (dihydrothymine) is a natural substrate for DPD, with its metabolism directly linked to 5-fluorouracil (5-FU) clearance in cancer patients .

Potential for β-Amino Acid Synthesis: Enzymatic hydrolysis of dihydropyrimidines typically yields β-amino acids. For example, 5-methyl-5,6-dihydrouracil is converted to α-methyl-β-alanine using Sinorhizobium meliloti dihydropyrimidinase and Agrobacterium tumefaciens β-ureidopropionase . The bulky 4-propoxybenzyl group in the target compound may require engineered enzymes or modified reaction conditions for efficient hydrolysis.

Pharmacological Relevance: While 2-(4-propoxyphenyl)quinoline derivatives exhibit efflux pump inhibition in S.

Metabolic and Pharmacokinetic Considerations

- DPD Enzyme Interactions: DPD catalyzes the reduction of thymine and uracil to their dihydro forms. Elevated urinary levels of 5,6-dihydrouracil and 5-methyl-5,6-dihydrouracil are biomarkers of DPD deficiency, which affects 5-FU toxicity . The target compound’s metabolic fate via DPD is unknown but could be inferred from structural analogs.

- Similar substituted dihydrouracils (e.g., 6-phenyldihydrouracil) require specialized hydantoinases for hydrolysis, suggesting that the target compound may need tailored enzymatic systems for functionalization .

Biological Activity

N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil is a synthetic compound that belongs to the family of dihydropyrimidines. This class of compounds has garnered attention due to its potential biological activities, including anti-cancer, anti-viral, and neuroprotective effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula for this compound is with a molecular weight of approximately 255.30 g/mol. The compound features a dihydropyrimidine core, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that dihydropyrimidine derivatives exhibit significant anticancer properties. A study by Udayakumar et al. reported that novel dihydrouracil derivatives showed activity against A431 cancer cell lines, suggesting that modifications to the dihydropyrimidine structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N'-(4-Propoxyphenyl)-5-methyl-DHU | A431 | 15 | |

| Dihydropyrimidine Derivative A | MCF-7 | 20 | |

| Dihydropyrimidine Derivative B | HeLa | 25 |

Antiviral Activity

Dihydropyrimidines have also been studied for their antiviral properties. For instance, certain derivatives have shown promising results against HIV-1 integrase at nanomolar concentrations, indicating their potential as antiviral agents .

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may enhance sleep quality and have neuroprotective effects. In particular, it has been noted that certain dihydropyrimidine derivatives can increase slow-wave sleep and reduce awakenings after sleep onset .

The mechanism by which this compound exerts its biological effects likely involves modulation of enzymatic pathways related to pyrimidine metabolism. Dihydropyrimidinase (DHPase), an enzyme involved in the catabolism of pyrimidines, plays a crucial role in the metabolism of dihydropyrimidine compounds .

Figure 1: Proposed Mechanism of Action for Dihydropyrimidine Compounds

Mechanism of Action (Note: Replace with actual image link if available)

Case Studies

- Study on Anticancer Activity : A series of dihydrouracil derivatives were tested against various cancer cell lines. The study highlighted that structural modifications significantly impacted their anticancer activity.

- Neuroprotective Study : In a clinical trial involving sleep disorders, patients administered a specific dihydropyrimidine derivative showed improvements in sleep quality and reductions in insomnia symptoms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(4-Propoxyphenyl)-5-methyl-5,6-dihydrouracil, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves enzymatic hydrolysis of substituted dihydropyrimidines. For example, hydantoinases from Arthrobacter aurescens or Sinorhizobium meliloti can catalyze the hydrolysis of dihydrouracil derivatives to N-carbamoyl intermediates, which are further processed to β-amino acids . The propoxyphenyl substituent may require regioselective protection during synthesis to prevent side reactions. Optimization of pH (6.5–8.0) and temperature (37–45°C) is critical for enzyme activity . Purity (>95%) is typically verified via HPLC or GC, as seen in analogous protocols for nitro-substituted phenyl ethers .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is commonly used, as demonstrated for 5-fluoro-5,6-dihydrouracil in plasma . For higher sensitivity, LC-MS/MS is preferred, enabling simultaneous quantification of the parent compound and metabolites (e.g., 5,6-dihydrouracil) with limits of detection (LOD) <10 ng/mL . Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects .

Q. How do pharmacokinetic (PK) parameters of this compound compare to structurally related dihydrouracil derivatives?

- Methodological Answer : PK studies for 5-fluoro-5,6-dihydrouracil (a close analog) show a short half-life (~15–30 min) due to rapid conversion to β-ureidopropionic acid by dihydropyrimidinase (DPD) . For this compound, in vivo studies should include:

- Plasma sampling : Serial collections post-administration to assess Cmax, Tmax, and AUC.

- Metabolite tracking : Monitor 5-methyl-β-alanine (a potential hydrolysis product) using stable isotope labeling .

- DPD activity assays : Correlate PK variability with enzyme activity, as DPD deficiency alters metabolite profiles .

Advanced Research Questions

Q. How does the 4-propoxy substituent influence enzymatic hydrolysis rates compared to other alkoxy or aryloxy groups?

- Methodological Answer : Substituent effects are evaluated using competitive enzymatic assays. For example:

- Enzyme selection : Vigna vulgaris hydantoinase shows higher activity toward bulky substituents, while Arthrobacter enzymes favor smaller groups .

- Kinetic analysis : Compare kcat/Km values for analogs (e.g., 4-methoxy, 4-ethoxy, 4-propoxy) to determine steric/electronic impacts.

- Structural modeling : Molecular docking studies can predict binding affinity differences based on substituent size and polarity .

Q. What strategies resolve contradictions in pharmacokinetic data across studies (e.g., variable metabolite ratios)?

- Methodological Answer : Contradictions often arise from:

- DPD polymorphism : Genotype patients for DPYD variants (e.g., c.1905+1G>A) that reduce enzyme activity, leading to metabolite accumulation .

- Dose adjustments : Use reduced test doses (e.g., 25% of standard) to mitigate toxicity in DPD-deficient cohorts .

- Analytical validation : Ensure cross-study harmonization of LC-MS/MS parameters (e.g., ion suppression thresholds, internal standards) .

Q. How can metabolite profiling predict toxicity or efficacy in preclinical models?

- Methodological Answer :

- Metabolite panels : Quantify 5-methyl-β-alanine and N-carbamoyl derivatives in plasma and urine. Elevated β-alanine correlates with neurotoxicity in fluoropyrimidine analogs .

- Toxicity biomarkers : Measure dihydrouracil/uracil ratios; ratios <1.5 indicate DPD deficiency and higher toxicity risk .

- In vitro models : Use 3D tumor spheroids to assess metabolite penetration and on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.